Upidosin mesylate is derived from the parent compound Upidosin, which is known for its activity as an adenosine A2A receptor antagonist. The mesylate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations. In terms of classification, it falls under the category of medicinal preparations characterized by special physical forms and is particularly noted for its injectable compositions .
The synthesis of Upidosin mesylate involves several key steps that ensure the purity and efficacy of the final product.
This method not only enhances the solubility of Upidosin but also improves its pharmacokinetic properties, making it more effective for therapeutic use.
The molecular structure of Upidosin mesylate can be described as follows:
The structural configuration plays a crucial role in its interaction with biological targets, influencing both its efficacy and safety profile.
Upidosin mesylate can participate in various chemical reactions:
These reactions are critical for understanding how Upidosin mesylate behaves in biological systems and how it can be optimized for therapeutic applications.
The mechanism of action of Upidosin mesylate primarily involves:
This dual action makes Upidosin mesylate a promising candidate for treating fibrotic diseases .
These properties are crucial for formulation scientists when developing dosage forms that maximize therapeutic efficacy while ensuring patient safety.
Upidosin mesylate has potential applications in:
The benzopyran scaffold forms Upidosin’s structural foundation. Two principal strategies dominate its construction: cyclocondensation and transition-metal-catalyzed annulation. Cyclocondensation employs ortho-hydroxyaryl carbonyl precursors (e.g., salicylaldehydes) with α,β-unsaturated carbonyl compounds under acid or base mediation. While cost-effective, this method suffers from moderate yields (45–65%) due to competing dehydration or polymerization side reactions [5].
Transition-metal catalysis, particularly Pd(II)/Cu(I)-cocatalyzed Larock annulation, offers superior regioselectivity. For example, o-iodophenols coupled with terminal alkynes at 80 °C in DMF yield 2-substituted benzopyrans with >85% efficiency. Ligand design (e.g., bidentate phosphines) mitigates homocoupling byproducts, and microwave irradiation further reduces reaction times from hours to minutes [5].
Table 1: Benzopyran Core Synthesis Method Comparison
Method | Conditions | Yield Range | Key Advantage |
---|---|---|---|
Acid-Catalyzed Cyclization | HCl/AcOH, reflux | 45–60% | Low catalyst cost |
Base-Mediated Condensation | K₂CO₃/DMF, 100 °C | 50–65% | Functional group tolerance |
Pd/Cu Annulation | Pd(OAc)₂/CuI/PPh₃, DMF, 80 °C | 80–92% | High regioselectivity |
Piperazine incorporation occurs via Sₙ2 displacement of a benzopyran-linked leaving group (LG). Mesylates (‑OMs) or halides (Cl, Br) serve as optimal LGs due to their superior departure kinetics compared to hydroxyl groups [2] [5] [7]. The reaction proceeds through a backside-attack mechanism, inverting stereochemistry at chiral centers:
$$\ce{Benzopyran-{OMs} + Piperazine ->[{Et₃N, CH₃CN}][{\Delta}] Benzopyran-piperazine + MsOH}$$
Solvent polarity critically influences rate kinetics. Acetonitrile or DMF enhances nucleophilicity of piperazine’s secondary nitrogen, accelerating displacement 3–5× over toluene. Steric hindrance near the mesylate site necessitates protecting group strategies (e.g., tert-butoxycarbonyl) to prevent dialkylation. Post-reaction deprotection then affords the secondary amine in >90% purity [5].
Methanesulfonylation converts Upidosin’s terminal alcohol to the mesylate ester (‑OMs). Methanesulfonyl chloride (MsCl) is the reagent of choice due to its high electrophilicity and commercial availability [5] [7]. The reaction, conducted under Schotten-Baumann conditions, employs tertiary amines (e.g., Et₃N) as HCl scavengers:
$$\ce{Upidosin-OH + MsCl ->[{Et₃N, CH₂Cl₂}][{0-5\,^\circ\text{C}}] Upidosin-OMs + Et₃NH^+Cl^-}$$
Kinetic and thermodynamic factors:
Yields exceed 95% when water content is kept <0.1%. The mesylate’s stability permits isolation via crystallization (ethyl acetate/hexane), avoiding silica gel degradation [3] [7].
Catalysis and solvent engineering enhance efficiency across Upidosin’s synthesis. Key applications include:
Table 2: Catalytic System Performance in Upidosin Synthesis
Reaction Step | Catalyst System | Solvent | Yield Improvement | Side Product Reduction |
---|---|---|---|---|
Benzopyran Annulation | Pd(OAc)₂/XPhos (2 mol%) | DMF | 88% → 94% | Homocoupling: <2% |
Piperazine Displacement | TBAB (10 mol%) | Toluene/H₂O | 75% → 89% | Dialkylation: negligible |
Terminal Mesylation | DMAP (5 mol%) | CH₂Cl₂ | 90% → 97% | Elimination: <0.5% |
Microwave irradiation and flow chemistry reduce benzopyran synthesis from 12 h to 25 min, while enzymatic resolution (lipase-mediated) achieves >99% ee for chiral intermediates. These innovations collectively streamline Upidosin mesylate’s production, highlighting the synergy between catalyst design and solvent engineering [5].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3